molecular formula C16H12N2O3S B3014982 2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol CAS No. 106073-43-2

2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol

Cat. No. B3014982
CAS RN: 106073-43-2
M. Wt: 312.34
InChI Key: RGBXWUPIPVLNBT-UHFFFAOYSA-N
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Description

2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol, also known as PSB-1115, is a chemical compound that belongs to the class of pyrimidinols. It has gained significant attention in recent years due to its potential applications in scientific research. PSB-1115 is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating various cellular processes.

Scientific Research Applications

Antimicrobial Applications

  • Pyrimidine derivatives, including those with phenylsulfonyl groups, have been synthesized and evaluated for antimicrobial activities. Some derivatives exhibit significant antimicrobial effects, potentially exceeding the activity of reference drugs (Alsaedi, Farghaly, & Shaaban, 2019).

Chemical Synthesis and Mechanisms

  • Pyrimidine derivatives have been synthesized using various methods, including 1,3-dipolar cycloaddition, and their chemical structures confirmed by spectral data. These compounds play a crucial role in understanding chemical synthesis and reaction mechanisms (Kudryavtsev, Bentley, & McCafferty, 2009).

Enzyme Inhibition Studies

  • 6-phenylpyrimidines with various substituents have been compared as inhibitors of dihydrofolic reductase, providing insights into hydrophobic bonding and enzyme inhibition mechanisms (Baker & Shapiro, 1966).

Surface Coating and Printing Ink Applications

  • Pyrimidine derivatives have been incorporated into polyurethane varnish and printing ink paste, showing very good antimicrobial effects. This application is significant in enhancing the antimicrobial properties of surface coatings (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

Nucleoside Modification

  • These compounds have been used for substrate desulfurization in nucleosides, leading to the creation of modified nucleosides and oligonucleotides, important in genetic research and therapy (Sochacka & Frątczak, 2004).

Antimicrobial Activity of Tricyclic Compounds

  • Substituted tricyclic compounds, such as tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidines, have been synthesized and evaluated for antibacterial and antifungal activities, contributing to pharmaceutical research (Mittal, Sarode, & Vidyasagar, 2011).

Pharmaceutical Research

  • Research into the binding and inhibition effects of pyrimidine derivatives on enzymes like dihydrofolic reductase and thymidylate synthetase has significant implications for pharmaceutical development (Baker & Ho, 1965).

Preparation of Heterocyclic Compounds

  • Studies on the preparation of thiazoline and thiodiazolidine structures fused with the pyrimidine system contribute to the development of novel heterocyclic compounds (Slivchuk, Brovarets, & Drach, 2008).

properties

IUPAC Name

5-(benzenesulfonyl)-2-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-16-14(22(20,21)13-9-5-2-6-10-13)11-17-15(18-16)12-7-3-1-4-8-12/h1-11H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBXWUPIPVLNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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